2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
CAS No.: 62095-63-0
Cat. No.: VC15531070
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62095-63-0 |
|---|---|
| Molecular Formula | C15H14ClNO3 |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C15H14ClNO3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
| Standard InChI Key | UIQBWICVTDGUNA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide is systematically named according to IUPAC guidelines as 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide. Its canonical SMILES representation, , delineates the methoxyphenyl group bonded to the acetamide nitrogen and the chlorophenoxy moiety attached to the carbonyl carbon. The compound’s three-dimensional conformation, inferred from its InChIKey (UIQBWICVTDGUNA-UHFFFAOYSA-N), suggests a planar aromatic system with rotational flexibility around the ether and amide bonds.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 291.73 g/mol |
| Molecular Formula | |
| XLogP3-AA (Lipophilicity) | Estimated 3.2 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, ether O, methoxy O) |
The compound’s moderate lipophilicity () implies favorable membrane permeability, a trait advantageous for bioactive molecules. Its melting point and solubility data remain uncharacterized, representing a critical knowledge gap.
Synthesis and Reaction Mechanisms
Reaction Kinetics and Byproducts
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl): Expected signals include a singlet for the acetamide methylene ( ppm), aromatic protons split by substituents ( ppm), and methoxy singlet ( ppm).
-
IR (KBr): Strong absorptions at (amide C=O) and (aryl ether C-O).
Chromatographic Behavior
High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients could resolve this compound from synthetic byproducts. Retention times would depend on mobile phase pH due to the compound’s ionizable amide group.
Future Research Directions
Pharmacokinetic Profiling
-
ADMET predictions: QSAR modeling for absorption, distribution, metabolism, excretion, and toxicity.
-
In vivo studies: Rodent models to assess oral bioavailability and tissue distribution.
Synthetic Optimization
-
Catalyst screening: Immobilized lipases for enantioselective synthesis.
-
Continuous flow chemistry: Microreactor systems to enhance yield and purity .
Computational Modeling
-
Molecular dynamics simulations: Binding affinity predictions for kinase targets.
-
Quantum mechanical calculations: Transition state analysis of hydrolysis reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume